

Bromoacetone: A Technical Review of its Historical Application as a Chemical Weapon

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Compound of Interest

Compound Name: Bromoacetone

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Foreword: This document provides an in-depth technical guide on the historical use of **bromoacetone** as a chemical warfare agent. It is intended for researchers, scientists, and drug development professionals, offering a consolidated resource on its synthesis, physicochemical properties, and toxicological effects. The information presented herein is for academic and research purposes only.

Introduction and Historical Context

Bromoacetone ($\text{CH}_3\text{COCH}_2\text{Br}$) is an organobromine compound classified as an alpha-bromoketone, where one of the hydrogen atoms of acetone is substituted with bromine.[1][2] First prepared in the 19th century, it gained notoriety during World War I as a lachrymatory agent, or tear gas.[3][4][5] Deployed as a chemical weapon, it was referred to as "BA" by the British and "B-Stoff" (or "Weisskreuz"/"White Cross") by the Germans.[3][4][5]

Unlike more lethal agents used in the conflict, **bromoacetone** was primarily an incapacitating agent, designed to cause severe irritation and force soldiers from entrenched positions.[6] Its use in warfare is now considered obsolete due to its high toxicity compared to modern riot control agents.[3][5] **Bromoacetone** is also found in nature, present in quantities of less than 1% in the essential oil of the seaweed *Asparagopsis taxiformis*. [3][4]

Physicochemical Properties

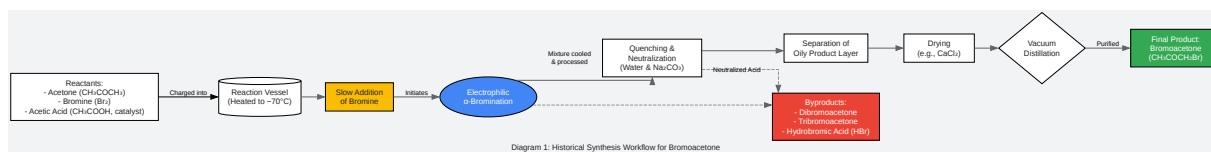
Bromoacetone is a clear, colorless liquid that characteristically turns violet and eventually decomposes into a black resinous mass upon standing, even without exposure to air.[1][7] It

possesses a sharp, pungent odor and is a potent lachrymator.[2][8] Its physical and chemical properties are summarized in Table 1.

Property	Value	References
Molecular Formula	C ₃ H ₅ BrO	[1]
Molecular Weight	136.98 g/mol	[1]
Appearance	Colorless liquid; turns violet on standing	[1][9]
Density	1.634 g/cm ³ at 23°C	[3][6]
Melting Point	-36.5 °C	[3]
Boiling Point	137 °C	[3]
Vapor Pressure	1.1 kPa (9 mm Hg) at 20 °C	[1][3]
Solubility	Poorly soluble in water; soluble in acetone, alcohol, benzene, ether	[1][7]
Flash Point	51.1 °C	[3]

Synthesis and Manufacturing

The primary historical method for synthesizing **bromoacetone** involves the reaction of acetone with bromine in the presence of a catalytic acid, such as acetic acid.[3][4][5] This process is an electrophilic substitution on the alpha carbon of the enolized acetone. A significant challenge in this synthesis is the prevention of over-bromination, which leads to the formation of di- and tribrominated byproducts.[3][6][10]



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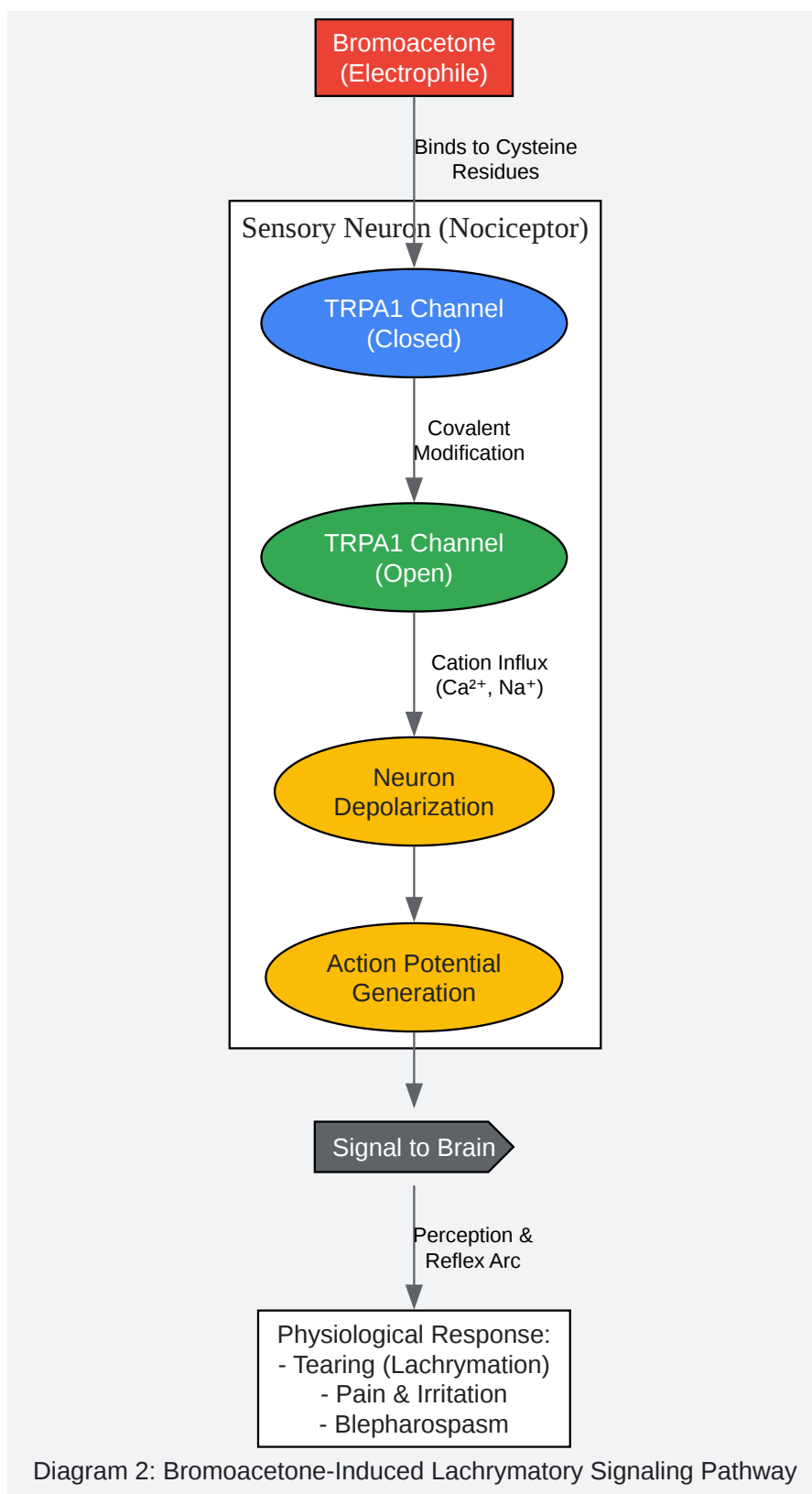
Diagram 1: Historical Synthesis Workflow for **Bromoacetone**

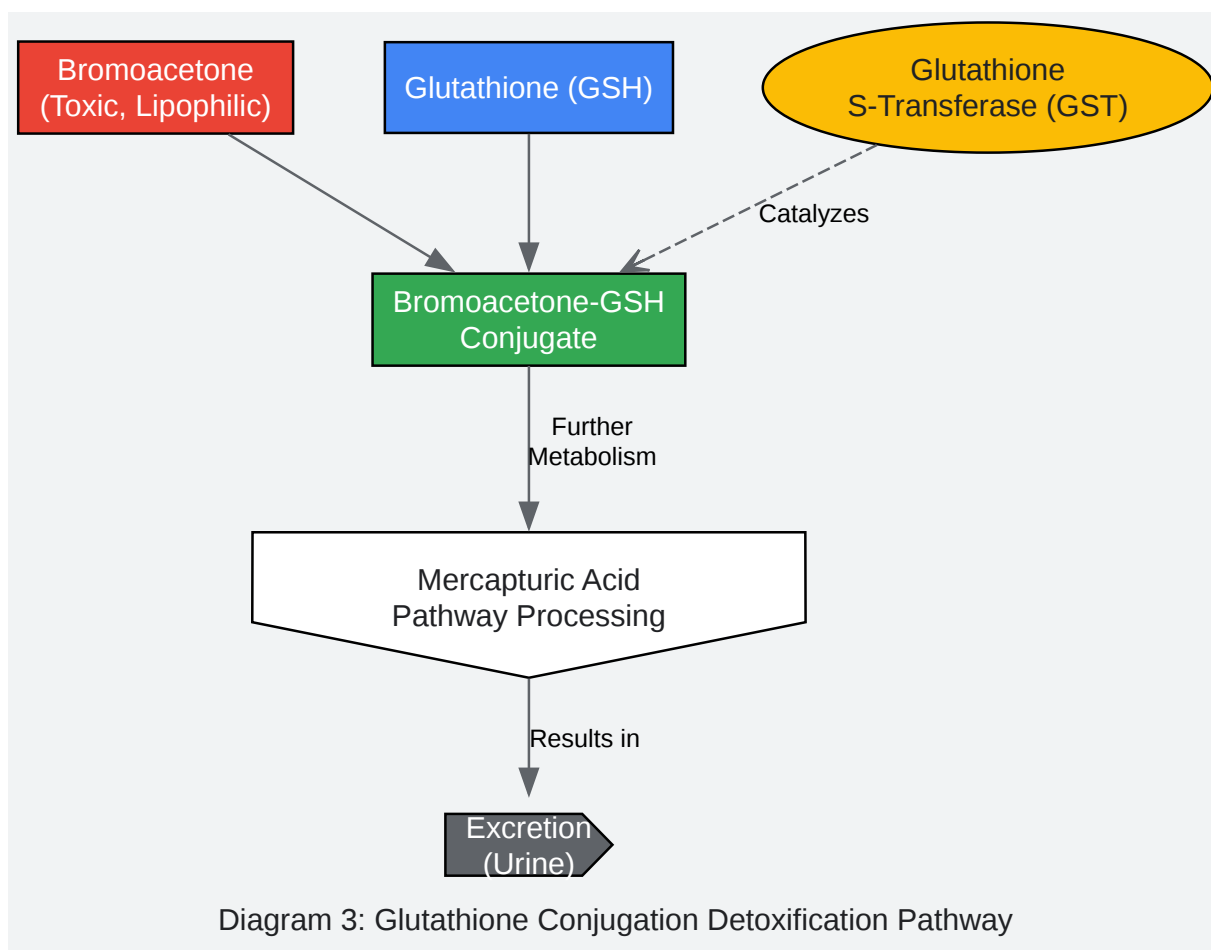
Pathophysiology and Toxicology

Mechanism of Action: Lachrymation

Bromoacetone is a potent electrophilic compound that acts as a lachrymatory agent by activating sensory nerves.^{[6][10]} The primary molecular target is the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel, which is expressed on nociceptors (pain-sensing neurons) in the eyes, respiratory tract, and skin.^{[6][10]}

As an alkylating agent, **bromoacetone** forms covalent bonds with nucleophilic residues, particularly cysteine, on the TRPA1 protein.^[11] This covalent modification triggers a conformational change in the channel, causing it to open.^{[9][11]} The channel opening leads to an influx of cations (primarily Ca^{2+} and Na^{+}), depolarizing the neuron and firing an action potential that travels to the brain, where it is perceived as intense pain and irritation.^[12] This stimulation of the trigeminal nerve endings in the cornea is directly responsible for the physiological responses of tearing (lachrymation), blinking, and involuntary eyelid closure (blepharospasm).^[10]





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